Ferrocene carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

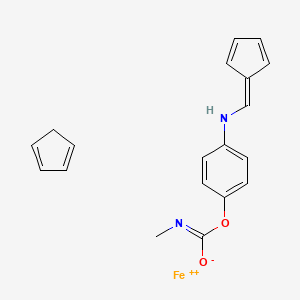

Ferrocene carbamate, also known as this compound, is a useful research compound. Its molecular formula is C19H19FeN2O2+ and its molecular weight is 363.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Antidote for Nerve Agent Poisoning

Ferrocene carbamate has been investigated as a prophylactic agent against soman poisoning, a type of nerve agent. In studies conducted on mice, this compound demonstrated a sixfold reduction in acute toxicity compared to controls, highlighting its potential as a protective agent in cases of chemical warfare exposure . The compound's structure allows for interaction with acetylcholinesterase, which is critical in counteracting the effects of nerve agents.

1.2 Anticancer Properties

Recent research indicates that ferrocene derivatives, including this compound, exhibit significant anticancer activity. For instance, studies have shown that ferrocene-based compounds can enhance the effectiveness of traditional chemotherapy drugs by improving their pharmacokinetic profiles and reducing side effects . The incorporation of ferrocene into drug scaffolds has been linked to improved biological activity against various cancer cell lines.

Materials Science Applications

2.1 Redox Dynamic Polymers

This compound can be utilized in the synthesis of redox dynamic polymers. These materials have applications in energy storage devices such as batteries and supercapacitors due to their ability to undergo reversible redox reactions. The incorporation of ferrocene units enhances the conductivity and electrochemical stability of these polymers .

2.2 Combustion Catalysts

Ferrocene derivatives are recognized for their role as combustion regulators. This compound can be integrated into propellant formulations to improve combustion efficiency and reduce harmful emissions. Its ability to migrate through propellant systems enhances the combustion rate without compromising the overall homogeneity of the mixture .

Biosensing Applications

3.1 Electrochemical Sensors

This compound is being explored for its potential in biosensing applications, particularly in the development of electrochemical sensors for detecting biomolecules. The compound's electroactive nature allows it to participate in redox reactions, making it suitable for sensing applications such as glucose monitoring and detection of other biologically relevant compounds .

3.2 Anion Biosensors

The development of anion biosensors using ferrocene derivatives has shown promise in environmental monitoring and clinical diagnostics. This compound can be functionalized onto electrode surfaces to create selective sensors capable of detecting anions with high sensitivity and specificity .

Case Studies

Eigenschaften

CAS-Nummer |

74006-19-2 |

|---|---|

Molekularformel |

C19H19FeN2O2+ |

Molekulargewicht |

363.2 g/mol |

IUPAC-Name |

cyclopenta-1,3-diene;1-[4-(cyclopenta-2,4-dien-1-ylidenemethylamino)phenoxy]-N-methylmethanimidate;iron(2+) |

InChI |

InChI=1S/C14H14N2O2.C5H6.Fe/c1-15-14(17)18-13-8-6-12(7-9-13)16-10-11-4-2-3-5-11;1-2-4-5-3-1;/h2-10,16H,1H3,(H,15,17);1-4H,5H2;/q;;+2/p-1 |

InChI-Schlüssel |

MLMKQZKMAXWPMM-UHFFFAOYSA-M |

SMILES |

CN=C([O-])OC1=CC=C(C=C1)NC=C2C=CC=C2.C1C=CC=C1.[Fe+2] |

Kanonische SMILES |

CN=C([O-])OC1=CC=C(C=C1)NC=C2C=CC=C2.C1C=CC=C1.[Fe+2] |

Synonyme |

ferrocene carbamate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.